(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester
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Description
Esters are derived from carboxylic acids . In an ester, the hydrogen in the carboxylic acid’s -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters are usually prepared from carboxylic acids and alcohols . Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Molecular Structure Analysis
The structure of an ester is derived from a carboxylic acid and an alcohol . The part of the molecule derived from the carboxylic acid has the -COO- group, and the part derived from the alcohol has an alkyl group .Chemical Reactions Analysis
Esters undergo nucleophilic substitution reactions similar to acid halide and acid anhydride, but the reaction is slower due to the presence of the resonance effect .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding . Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Safety And Hazards
The safety and hazards of esters can vary depending on the specific ester. For example, ethyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause serious eye irritation, and may cause drowsiness or dizziness .
properties
IUPAC Name |
ethyl (E,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-3-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-8-9(10(14)16-7-2)13-11(15)17-12(3,4)5/h6,8-9H,7H2,1-5H3,(H,13,15)/b8-6+/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMTZSUJIBSEV-ORZBULNSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=CC)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](/C=C/C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Tert-butoxycarbonylamino-pent-3-enoic acid ethyl ester |
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